N-{[4-(Benzyloxy)phenyl]methyl}formamide
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Overview
Description
N-{[4-(Benzyloxy)phenyl]methyl}formamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Benzyloxy)phenyl]methyl}formamide typically involves the reaction of 4-(benzyloxy)benzylamine with formic acid or formic acid derivatives. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Benzyloxy)phenyl]methyl}formamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The formamide group can be reduced to an amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylic oxidation yields benzoic acid derivatives.
Reduction: Reduction of the formamide group results in benzylamine derivatives.
Substitution: Substitution reactions can produce various substituted benzyloxy derivatives.
Scientific Research Applications
N-{[4-(Benzyloxy)phenyl]methyl}formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the formamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but with a carboxylic acid group instead of a formamide group.
4-(Benzyloxy)benzylamine: Similar structure but with an amine group instead of a formamide group.
4-(Benzyloxy)phenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of a formamide group.
Uniqueness
N-{[4-(Benzyloxy)phenyl]methyl}formamide is unique due to the presence of both the benzyloxy and formamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89790-11-4 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C15H15NO2/c17-12-16-10-13-6-8-15(9-7-13)18-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,16,17) |
InChI Key |
IZJPLPBBDJDCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC=O |
Origin of Product |
United States |
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